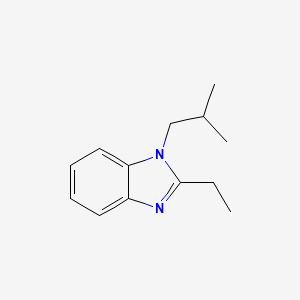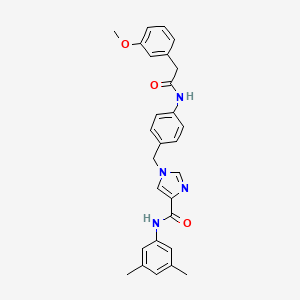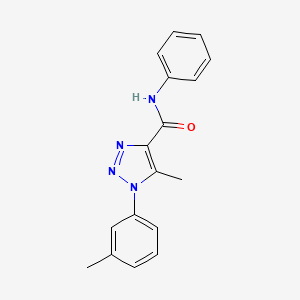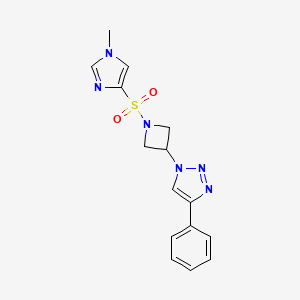
2-Ethyl-1-(2-methylpropyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Ethyl-1-(2-methylpropyl)benzimidazole” is a derivative of benzimidazole . Benzimidazoles are important nitrogen-containing heterocycles that are widely used in the pharmaceutical industry for drug discovery .
Synthesis Analysis
The synthesis of benzimidazoles has seen significant advances recently . The synthetic procedure often involves aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis
Benzimidazole, the core structure of “2-Ethyl-1-(2-methylpropyl)benzimidazole”, is a six-membered bicyclic heteroaromatic compound in which a benzene ring is fused to the 4- and 5-positions of an imidazole ring . The molecular formula is C12H16N2 .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Benzimidazole derivatives have been recognized for their potent antimicrobial properties. The structure of 2-Ethyl-1-(2-methylpropyl)benzimidazole allows it to interact with microbial enzymes and inhibit their activity, which can be beneficial in developing new antimicrobial agents .
Anticancer Potential
Research has indicated that certain benzimidazole compounds exhibit anticancer activities. They can interfere with the replication of cancer cells and induce apoptosis, making them candidates for chemotherapy drug development .
Antiviral Uses
The benzimidazole core is structurally similar to nucleotides, which enables it to integrate into viral DNA or RNA, thereby inhibiting viral replication. This property is being explored to develop antiviral drugs, particularly against resistant strains .
Antihypertensive Effects
Benzimidazole derivatives have shown promise in the treatment of hypertension. They can act as antagonists to certain receptors involved in blood pressure regulation, providing a pathway for new antihypertensive medications .
Anti-inflammatory Applications
Due to their ability to modulate the body’s inflammatory response, benzimidazole derivatives are being studied for their anti-inflammatory effects. This could lead to new treatments for chronic inflammatory diseases .
Corrosion Inhibition
In the industrial sector, benzimidazole derivatives are used as corrosion inhibitors. They form a protective layer on metals, preventing oxidative damage in aggressive environments like acidic or saline solutions .
Agricultural Chemicals
The benzimidazole moiety is a part of many pesticides and fungicides used in agriculture. Its effectiveness in controlling parasitic infestations is well-documented, and it continues to be a vital component in crop protection strategies .
Chemical Synthesis
Benzimidazole and its derivatives serve as key intermediates in organic synthesis. They are used to construct complex molecules for pharmaceuticals, dyes, and other industrial chemicals, showcasing their versatility in chemical synthesis .
Mecanismo De Acción
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities and are known to interact with various targets . They are key components in many functional molecules used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Mode of Action
Benzimidazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives have been reported to affect various biochemical pathways, leading to downstream effects .
Result of Action
Benzimidazole derivatives have been reported to have various effects at the molecular and cellular levels .
Direcciones Futuras
Benzimidazole and its derivatives, including “2-Ethyl-1-(2-methylpropyl)benzimidazole”, continue to be an active and attractive topic of medicinal chemistry due to their broad spectrum of bioactivities . The development of novel and potent benzimidazole-containing drugs is an important task that requires complex synthetic approaches .
Propiedades
IUPAC Name |
2-ethyl-1-(2-methylpropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-4-13-14-11-7-5-6-8-12(11)15(13)9-10(2)3/h5-8,10H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDFEESSDXTPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-(2-methylpropyl)benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B2745264.png)
![2-Chloro-1-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2745265.png)
![1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2745269.png)

![2-[(4-Ethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2745271.png)
![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2745273.png)
![1-(3-Chlorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745274.png)


![6-Methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B2745277.png)

![7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2745280.png)